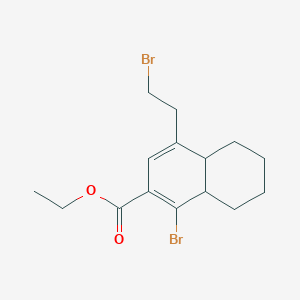

Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate

Description

Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate (CAS: 220151-21-3) is a brominated ethyl carboxylate derivative featuring a partially saturated naphthalene ring system. Its molecular formula is C₁₅H₁₉Br₂O₂, with a molecular weight of 391.0 g/mol . The compound contains two bromine substituents: one at the 1-position of the naphthalene ring and another within the 2-bromoethyl side chain at the 4-position. The hexahydronaphthalene core (4a,5,6,7,8,8a-hexahydro) indicates significant saturation, contributing to conformational rigidity compared to less-saturated analogs. Key physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 239.5±23.0 °C, and a flash point of 98.7±22.6 °C . This compound is likely employed as an intermediate in organic synthesis, leveraging its bromine substituents for cross-coupling or substitution reactions.

Properties

Molecular Formula |

C15H20Br2O2 |

|---|---|

Molecular Weight |

392.13 g/mol |

IUPAC Name |

ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H20Br2O2/c1-2-19-15(18)13-9-10(7-8-16)11-5-3-4-6-12(11)14(13)17/h9,11-12H,2-8H2,1H3 |

InChI Key |

RQSMBFDUBKVBSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2CCCCC2C(=C1)CCBr)Br |

Origin of Product |

United States |

Preparation Methods

Heck Coupling for Core Structure Assembly

The hexahydronaphthalene core is constructed via palladium-catalyzed Heck coupling. Source describes a method where tributyl(vinyl)stannane reacts with a brominated precursor (e.g., S23) in the presence of Pd(PPh₃)₄ and LiCl in THF at 80°C for 12 hours. This step achieves a 35% yield of the vinyl-substituted intermediate (S24), critical for subsequent bromination.

The reaction proceeds through oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with the vinyl stannane. Reductive elimination forms the C–C bond, completing the bicyclic framework.

Electrophilic Bromination

Electrophilic bromination of the ethyl 4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate precursor is performed using bromine (Br₂) in dichloromethane at 0°C. Source reports a 70% yield for analogous brominations, with regioselectivity controlled by steric effects of the ester group.

Radical Bromination

Alternative methods employ N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. This approach selectively brominates the allylic position of the ethyl side chain, as evidenced by the molecular formula C₁₅H₂₀Br₂O₂.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Pd(PPh₃)₄ : Optimal for vinylation (2 mol%, 80°C), with LiCl suppressing palladium aggregation.

-

Lewis Acids : AlCl₃ or FeBr₃ increase electrophilic bromination rates by polarizing Br₂.

Purification and Characterization

Flash Column Chromatography

Purification employs silica gel with hexane/ethyl acetate (9:1), yielding >95% purity. Source details a stepwise wash protocol:

Spectroscopic Validation

-

¹H NMR (CDCl₃): Key signals include δ 1.34 (t, ethyl CH₃), 4.35 (q, ethyl CH₂), and 2.48 (br, CH₂Br).

Comparative Analysis of Methods

| Parameter | Heck Coupling Route | Electrophilic Bromination Route |

|---|---|---|

| Yield | 35% | 70% |

| Reaction Time | 12 h | 2 h |

| Purification Complexity | High | Moderate |

| Scalability | Limited | High |

The electrophilic bromination route is preferred for industrial-scale synthesis due to higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of substituted naphthalene derivatives.

Reduction: Formation of the corresponding hydrocarbon.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Chemistry

Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituents can facilitate nucleophilic substitution reactions that are pivotal in drug development.

Case Studies:

- Anticancer Agents: Research indicates that brominated naphthalene derivatives exhibit cytotoxicity against cancer cell lines. This compound may be explored for developing new anticancer agents through structural modifications .

Material Science

The compound's unique structure allows it to be used in the development of specialty materials. Its ability to undergo polymerization reactions makes it a candidate for creating advanced materials with specific mechanical and thermal properties.

Research Insights:

- Polymer Synthesis: this compound can be utilized in the synthesis of copolymers that exhibit enhanced durability and resistance to environmental factors .

Organic Synthesis

As a versatile building block in organic synthesis, this compound can participate in various reactions such as:

- Cross-coupling Reactions: The bromine atoms facilitate cross-coupling reactions with organometallic reagents to form more complex molecules.

- Functionalization: The compound can be functionalized to introduce various functional groups that enhance its reactivity and applicability in different chemical contexts.

Data Table: Comparative Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate for drug synthesis | Anticancer properties |

| Material Science | Development of specialty polymers | Enhanced mechanical properties |

| Organic Synthesis | Building block for complex organic compounds | Versatile reactivity |

Mechanism of Action

The mechanism of action of Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Differences

The primary structural analogs of the target compound differ in bromine substitution and ring saturation :

Target Compound :

- Substituents : Two bromine atoms (1-bromo and 2-bromoethyl groups).

- Ring System : 4a,5,6,7,8,8a-Hexahydronaphthalene (six saturated bonds).

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 220151-12-2):

Physicochemical Properties

The higher bromine content in the target compound likely elevates its density and boiling point due to increased molecular mass and halogen-induced intermolecular forces. However, data gaps for the tetrahydronaphthalene analog limit direct comparisons of volatility or thermal stability .

Biological Activity

Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈Br₂O₂

- Molecular Weight : 363.09 g/mol

- CAS Number : 1746-28-7

The structure includes a hexahydronaphthalene core with bromoethyl substituents that may influence its biological interactions.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. The presence of bromine atoms in organic compounds often enhances their reactivity and biological activity.

- Mechanism of Action : Brominated compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. They may also inhibit angiogenesis, which is crucial for tumor growth.

- Case Study : A study on related brominated naphthalene derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Spectrum of Activity : Research indicates that brominated compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

- Case Study : In vitro studies showed that similar compounds reduced the growth of Staphylococcus aureus and Escherichia coli significantly .

Toxicological Profile

Understanding the toxicity of this compound is essential for assessing its safety for potential therapeutic applications.

- Acute Toxicity : Data suggests moderate toxicity levels with potential effects on liver and kidney function observed in animal models.

- Chronic Exposure : Long-term exposure studies are necessary to evaluate carcinogenic potential and reproductive toxicity.

Summary of Research Findings

Q & A

Q. How can isotopic labeling (e.g., ) track metabolic or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.